1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C19H17FN2O3S. This compound is known for its unique structure, which includes a fluorophenyl group, a furan ring, and a thioxodihydropyrimidinedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 1,3-diethyl-2-thiobarbituric acid with 5-(2-fluorophenyl)-2-furaldehyde. The reaction is carried out in anhydrous ethanol in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature between 20-35°C and monitoring the reaction progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-diethyl-2-thiobarbituric acid: A precursor in the synthesis of the target compound.
5-(2-fluorophenyl)-2-furaldehyde: Another precursor used in the synthesis.
1,3-diethyl-5-(1-methylbutyl)-5-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A structurally similar compound with different substituents.
Uniqueness
1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H17FN2O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-diethyl-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H17FN2O3S/c1-3-21-17(23)14(18(24)22(4-2)19(21)26)11-12-9-10-16(25-12)13-7-5-6-8-15(13)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
VPNLPIGGFZQRDH-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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